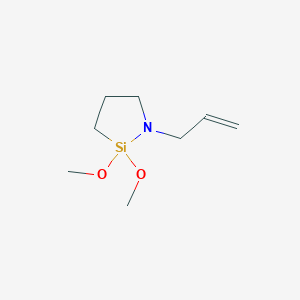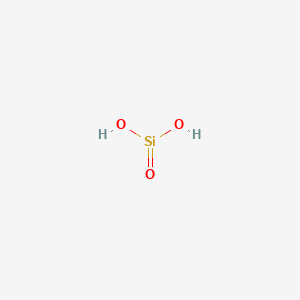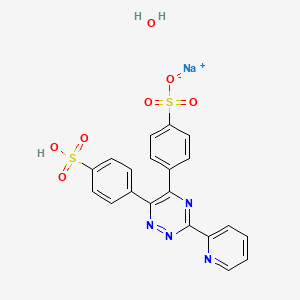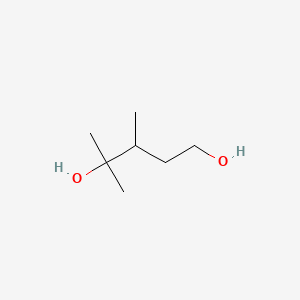![molecular formula C20H12I2O2 B6593535 (S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol CAS No. 615247-86-4](/img/structure/B6593535.png)
(S)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis includes the overall reaction, the individual steps, the reagents and conditions for each step, and the mechanism for each reaction .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds between them. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
Physical properties include characteristics like melting point, boiling point, density, and solubility. Chemical properties describe how the compound reacts with other substances .Scientific Research Applications
Catalysis : A derivative of 1,1′-Binaphthalene-2,2′-diol was immobilized on polyethylene glycol and used to catalyze the Pudovik reaction efficiently. This application showcases the potential of BINOL derivatives in catalysis with the added advantage of reusability (Beletskaya, Patrikeeva, & Lamaty, 2011).
Chiral Recognition and Behavior Studies : The photophysical properties of BINOL have been investigated, focusing on chirality and chiral recognition. This research provides insights into the unique properties of BINOL, including its interaction with different solvents and its ability to form aggregates (Xu & McCarroll, 2006).
Polymer Synthesis : BINOL derivatives have been used in the synthesis of chiral conjugated polymers, which exhibit unique optical properties, such as strong blue fluorescence. These findings indicate potential applications in materials science, particularly in developing light-emitting materials (Song et al., 2006).
Organocatalysis : Enantiopure 3,3′-diiodobinaphthol-based molecules were synthesized and used as chiral hypervalent iodine oxidation organocatalysts. This study highlights the significance of BINOL derivatives in organocatalysis, contributing to the development of asymmetric synthesis methods (Brenet et al., 2015).
Solid State Investigation : A study on the solid state of BINOL and its derivatives revealed important information about their crystalline structures and thermal behavior. This research is crucial for understanding the properties of BINOL derivatives and their applications in asymmetric catalysis (Maria et al., 2017).
Enantioselective Synthesis : BINOL derivatives have been utilized in the enantioselective synthesis of various compounds. For example, a study reported a highly atroposelective Au-catalyzed synthesis of 1,1′-binaphthalene-2,3′-diols, demonstrating the versatility of BINOL derivatives in asymmetric synthesis (Zhang et al., 2019).
Photoelectrical Material Synthesis : Novel organic molecules based on central 1,1'-binaphthalene-2,2'-diol have been designed, showing strong emission peaks in the blue light regions. This underscores the potential of BINOL derivatives in creating light-emitting materials for applications like organic light-emitting diodes (Yan, Hu, & Sun, 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-hydroxy-3-iodonaphthalen-1-yl)-3-iodonaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12I2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZAQQARDBULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)I)O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12I2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B6593467.png)




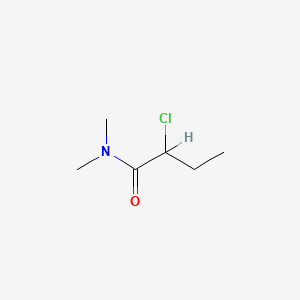
![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)

